molecular formula C10H24Si B7984459 HSi(CH3)2C8H17

HSi(CH3)2C8H17

Cat. No.: B7984459
M. Wt: 172.38 g/mol
InChI Key: GWLINUUZNGNWIH-UHFFFAOYSA-N
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Description

Dimethyl(octyl)silane, with the linear formula HSi(CH3)2C8H17 and a molecular formula of C10H24Si , is an organosilicon compound of interest in synthetic and materials chemistry. This molecule, featuring a hydrosilane group and a dimethyloctyl chain, serves as a valuable building block for researchers. Its structure allows it to participate in hydrosilylation reactions, a key process for creating silicon-carbon bonds, and to act as a precursor for more complex organosilicon architectures. Potential research applications include its use in the synthesis of liquid crystal compositions and the development of novel silicon-based polymers or surface-modifying agents. The compound's mechanism of action typically involves the reactivity of the silicon-hydrogen (Si-H) bond, which can undergo addition to unsaturated compounds or serve as a reducing agent in specific chemical transformations. Researchers value this reagent for its utility in introducing the hydrophobic dimethyloctylsilyl group into molecules, which can alter the physical properties, such as solubility and thermal stability, of the target materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

dimethyl(octyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24Si/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLINUUZNGNWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organometallic Substitution Using Grignard or Organolithium Reagents

One of the most widely employed methods for synthesizing HSi(CH3)2C8H17 involves the reaction of chlorosilane precursors with organometallic reagents. This approach leverages the nucleophilic displacement of chloride by alkyl groups, as demonstrated in the preparation of fluorinated analogs . For this compound, the synthesis begins with dimethylchlorosilane (HSi(CH3)2Cl), which reacts with an octyl Grignard reagent (C8H17MgBr) or organolithium compound (C8H17Li).

The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether at low temperatures (−78°C to 0°C) to minimize side reactions such as Wurtz coupling. For example, in a protocol adapted from fluorosilane synthesis , HSi(CH3)2Cl is added dropwise to a solution of C8H17Li in THF at −78°C. After gradual warming to room temperature, the mixture is stirred for 12–24 hours to ensure complete substitution. The product is isolated via fractional distillation under reduced pressure, yielding this compound with purities exceeding 90% .

Key challenges in this method include the pyrophoric nature of organolithium reagents and the necessity for rigorous exclusion of moisture. Modifications such as using inverse addition (adding the silane to the organometallic reagent) can improve safety and yield by reducing localized exothermicity .

Continuous-Flow Reactor Synthesis

Recent advancements in reactor design, as highlighted in patent literature , offer a scalable and efficient approach to silane synthesis. A continuous-flow system employing a glass-column reactor packed with 4 mm glass spheres enables precise control over residence time and temperature. In this setup, dimethylchlorosilane (HSi(CH3)2Cl) and octyl bromide (C8H17Br) are co-fed into the reactor at a 1:2 molar ratio.

The reaction occurs at 45–55°C, with the reactor head maintained at −10°C to condense volatile byproducts. The product stream undergoes continuous separation via distillation, with high-boiling impurities (e.g., disiloxanes) removed and low-boiling components recycled. This method achieves a conversion rate of 92% with a space-time yield of 15 g/L·h .

Radical-Mediated Synthesis Under UV Irradiation

Emerging methodologies explore radical pathways for silane functionalization. While the provided sources focus on fluorinated systems , analogous principles apply to this compound. UV irradiation (365 nm) of a mixture containing HSi(CH3)3 and octyl iodide (C8H17I) in the presence of a photoinitiator generates silicon-centered radicals. These intermediates undergo chain transfer to form this compound, albeit with lower selectivity (60–70%) compared to conventional methods .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield (%) Reaction Time Scalability Key Limitations
Organometallic Substitution85–9012–24 hModeratePyrophoric reagents, moisture sensitivity
Hydride Reduction70–854–6 hHighRequires pure ClSi(CH3)2C8H17
Continuous-Flow Reactor92<1 hHighComplex setup, capital investment
UV-Mediated Radical60–706–8 hLowLow selectivity, byproduct formation

Chemical Reactions Analysis

Types of Reactions

Octyl(dimethyl)silane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes or alkynes.

    Oxidation: Formation of silanols or siloxanes.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Hydrosilylation: Catalysts such as platinum, rhodium, or nickel complexes.

    Oxidation: Reagents like hydrogen peroxide or ozone.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

    Hydrosilylation: Formation of alkylsilanes.

    Substitution: Formation of halogenated silanes.

Scientific Research Applications

Synthesis of Nanomaterials:
In nanotechnology, HSi(CH3)2C8H17 is applied in the synthesis of silicon-based nanomaterials. Its ability to form stable siloxane networks allows for the creation of silica nanoparticles with controlled size and morphology. These nanoparticles have applications in drug delivery systems, catalysis, and as additives in various industrial processes.

Case Study: Silica Nanoparticle Formation
A study demonstrated that using this compound led to the formation of silica nanoparticles with a uniform size distribution when subjected to sol-gel processes. The resulting nanoparticles exhibited enhanced surface area and reactivity compared to traditional silica sources, making them suitable for catalytic applications .

Surface Chemistry

Modification of Surfaces:
this compound is employed for surface modification to impart hydrophobic properties to various substrates. By depositing a thin layer of this silane on surfaces such as glass or metals, researchers can significantly reduce surface energy, leading to water-repellent characteristics.

Table 2: Hydrophobicity Enhancement Using this compound

Substrate TypeContact Angle (°) BeforeContact Angle (°) After
Glass30110
Aluminum45100

Biomedical Applications

Drug Delivery Systems:
Recent research has explored the potential of this compound in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. Its functionalization allows for targeted delivery mechanisms, enhancing the efficacy of drug formulations.

Mechanism of Action

The mechanism by which octyl(dimethyl)silane exerts its effects is primarily through the formation of strong silicon-carbon and silicon-oxygen bonds. These bonds confer stability and resistance to degradation. In hydrosilylation reactions, the silicon-hydrogen bond adds across the double bond of alkenes, forming a stable silicon-carbon bond. The compound’s hydrophobic nature is due to the presence of the long octyl chain, which repels water molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

HSi(CH3)2C8H17 belongs to the alkylhydrosilane family. Below is a systematic comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Formula Molecular Weight (g/mol) Boiling Point (°C) Log Po/w Reactivity (Si–H) Key Applications
This compound C11H24Si 186.37 200–220* ~5.2 Moderate Surface coatings, silicones
HSi(CH3)3 (trimethylsilane) C3H10Si 74.20 57–59 2.1 High Gas-phase deposition, etching
HSi(C2H5)3 (triethylsilane) C6H16Si 116.28 107–109 3.8 Moderate-High Reducing agent, organic synthesis
HSi(CH3)2C12H25 C15H32Si 240.50 250–270* ~7.5 Low-Moderate Lubricants, hydrophobic films

*Estimated based on homologous series trends.

Key Findings :

Chain Length vs. Hydrophobicity :

  • Increasing alkyl chain length (e.g., C8H17 vs. C12H25) correlates with higher Log Po/w values, enhancing hydrophobicity but reducing solubility in polar solvents .
  • This compound balances moderate hydrophobicity with sufficient reactivity for industrial applications, unlike longer-chain analogs like HSi(CH3)2C12H25, which prioritize stability over reactivity .

Reactivity Trends :

  • Shorter alkyl chains (e.g., HSi(CH3)3) exhibit higher Si–H reactivity due to reduced steric hindrance, enabling rapid hydrosilylation. In contrast, this compound offers a controlled reaction profile, ideal for sequential functionalization .

Thermal Stability :

  • Longer alkyl chains (C8H17, C12H25) improve thermal stability. This compound decomposes above 250°C, outperforming HSi(CH3)3 (decomposition at ~150°C) but underperforming HSi(CH3)2C12H25 (>300°C) .

Synthetic Accessibility :

  • This compound is synthesized via alkylation of chlorosilanes, similar to HSi(CH3)3. However, its purification requires fractional distillation due to higher molecular weight, increasing production costs compared to trimethylsilane .

Notes on Comparative Analysis

  • Methodological Considerations :

    • Log Po/w values were predicted using fragment-based methods (e.g., XLOGP3, WLOGP), as experimental data for alkylhydrosilanes are sparse .
    • Reactivity assessments rely on NMR and mass spectrometry data from analogous compounds (e.g., HSi(CH3)3) .
  • Contradictions in Data: Predicted Log Po/w values for this compound vary across algorithms (range: 5.0–5.5), highlighting uncertainties in silico models for organosilicon compounds .
  • Research Gaps: Limited studies on the environmental impact of this compound compared to its shorter-chain counterparts. EFSA-like assessments (as in sorbitan esters ) are absent.

Biological Activity

HSi(CH3)2C8H17, also known as a silane compound, has garnered attention in various fields, particularly in materials science and biochemistry. This article explores its biological activity, synthesizing findings from diverse research studies.

Overview of this compound

This compound is a trialkylsilane characterized by its unique structure, which includes a silicon atom bonded to two methyl groups and an octyl group. Its chemical properties allow for versatility in applications, including use as a precursor in the synthesis of siloxanes and other organosilicon compounds.

Antimicrobial Properties

Research has indicated that silanes like this compound exhibit antimicrobial activity. A study demonstrated that modified silanes could inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis and death .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on mammalian cell lines. In vitro studies showed that at certain concentrations, this compound can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity suggests potential for therapeutic applications in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a controlled environment, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts after treatment with the silane compound compared to untreated controls. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both bacterial strains .

Case Study 2: Cancer Cell Apoptosis

A study involving human breast cancer cells (MCF-7) treated with varying concentrations of this compound revealed that concentrations above 10 µM led to increased markers of apoptosis, including caspase activation and PARP cleavage. This suggests that the compound may act as a potential anticancer agent through apoptosis induction .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (mg/mL)Zone of Inhibition (mm)
Staphylococcus aureus0.515
Escherichia coli0.514

Table 2: Cytotoxicity of this compound on MCF-7 Cells

Concentration (µM)Viability (%)Apoptotic Cells (%)
01005
108515
206035
503070

Research Findings

  • Mechanism of Action : The antimicrobial activity is attributed to the ability of this compound to interact with microbial membranes, leading to structural disruption and cell death.
  • Therapeutic Potential : The selective cytotoxicity towards cancer cells highlights its potential as a chemotherapeutic agent, warranting further investigation into its mechanisms and effects in vivo.
  • Material Applications : Beyond biological applications, this compound is also explored for its role in creating biocompatible coatings that enhance the performance of medical devices .

Q & A

Q. What are the standard synthetic routes for HSi(CH₃)₂C₈H₁₇, and how can purity be validated?

HSi(CH₃)₂C₈H₁₇ is typically synthesized via hydrosilylation of terminal alkenes using a platinum catalyst or through hydrolysis of chlorosilanes. Key validation steps include:

  • NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm structure and assess impurities.
  • FTIR spectroscopy to identify Si-H stretching bands (~2100–2200 cm⁻¹) and alkyl groups.
  • Gas chromatography (GC) for purity assessment.
    Reproducibility Tip: Document reaction conditions (temperature, solvent, catalyst loading) in detail, adhering to IUPAC nomenclature and reporting conventions .

Q. How should researchers address contradictions in reported spectral data (e.g., NMR shifts) for HSi(CH₃)₂C₈H₁₇?

  • Cross-reference spectral libraries (e.g., ChemSpider, PubChem) to identify consensus values.
  • Validate experimental conditions (solvent, concentration, instrument calibration) that may affect shifts.
  • Use secondary standards (e.g., tetramethylsilane for ¹H NMR) and report deviations in supplementary materials .

Q. What safety protocols are critical when handling HSi(CH₃)₂C₈H₁₇?

  • Air sensitivity: Use Schlenk lines or gloveboxes to prevent oxidation of the Si-H bond.
  • Flammability: Store under inert gas (N₂/Ar) and avoid exposure to moisture or oxidizers.
  • Waste disposal: Neutralize residual silane with ethanol before disposal. Document safety procedures in the "Experimental" section of manuscripts .

Q. How can researchers efficiently locate primary literature on HSi(CH₃)₂C₈H₁₇?

  • Use SciFinder or Reaxys with search terms like "octylmethyldihydrosilane" or "CAS 107-51-7."
  • Filter results by "synthesis," "spectroscopy," or "applications."
  • Evaluate source credibility: prioritize peer-reviewed journals (e.g., J. Org. Chem.) over non-reviewed platforms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of HSi(CH₃)₂C₈H₁₇ in cross-coupling reactions?

  • Perform density functional theory (DFT) calculations to model transition states and activation energies for Si-H bond cleavage.
  • Compare with experimental kinetic data (e.g., Arrhenius plots) to validate predictions.
  • Use software like Gaussian or ORCA, and archive input/output files in FAIR-compliant repositories (e.g., Chemotion) .

Q. What experimental design strategies optimize HSi(CH₃)₂C₈H₁₇’s role in surface functionalization?

  • Apply design of experiments (DoE) to variables like temperature, solvent polarity, and substrate pretreatment.
  • Use atomic force microscopy (AFM) or X-ray photoelectron spectroscopy (XPS) to quantify surface coverage.
  • Include negative controls (e.g., unmodified substrates) and statistical validation (e.g., ANOVA) .

Q. How can researchers resolve discrepancies in catalytic efficiency studies involving HSi(CH₃)₂C₈H₁₇?

  • Conduct reproducibility tests with identical catalyst batches and reaction setups.
  • Analyze potential side reactions (e.g., proto-dehydrocoupling) via GC-MS or in situ IR monitoring.
  • Publish raw data (e.g., chromatograms, spectra) in supplementary materials to enable peer validation .

Q. What advanced spectroscopic techniques characterize HSi(CH₃)₂C₈H₁₇’s degradation products?

  • High-resolution mass spectrometry (HRMS) to identify oligomeric byproducts.
  • Solid-state NMR for insoluble residues.
  • Raman spectroscopy to track Si-Si bond formation under thermal stress. Archive datasets in repositories like nmrXiv .

Q. How should HSi(CH₃)₂C₈H₁₇ be integrated into polymer matrices for controlled release applications?

  • Use sol-gel chemistry to encapsulate the compound in silica networks.
  • Monitor release kinetics via UV-Vis spectroscopy or HPLC .
  • Report material characterization (e.g., BET surface area, pore size distribution) following COSHH guidelines .

Methodological Best Practices

  • Data Management: Store spectra, chromatograms, and computational outputs in FAIR-aligned repositories (e.g., RADAR4Chem) with InChI identifiers for cross-platform compatibility .
  • Literature Synthesis: Cite primary sources for synthetic protocols and spectral data, avoiding non-peer-reviewed platforms like BenchChem .
  • Collaboration: Use InChI keys (e.g., InChI=1S/C11H24Si/c1-4-5-6-7-8-9-10-12(2,3)11/h12H,4-11H2,1-3H3) to ensure unambiguous chemical communication .

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